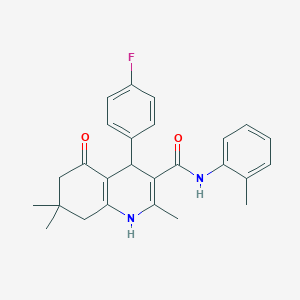

![molecular formula C13H9NO3S B417897 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351358-68-4](/img/structure/B417897.png)

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the CAS Number: 351358-68-4 . It has a molecular weight of 260.29 and its IUPAC name is 7-methoxy-1H-1lambda3-thieno[2,3-b]quinoline-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6,18H,1H3,(H,15,16) .Physical and Chemical Properties Analysis

The compound is a gray powder with a melting point of 97–99°C . Its IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .科学的研究の応用

Photophysical Properties and Fluorescence 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid and its derivatives have been explored for their photophysical properties, particularly in the context of fluorescence. Studies involving similar quinoline compounds have shown that they exhibit dual emissions, including normal emission and excited-state intramolecular proton transfer (ESIPT) emission, along with large Stokes’ shifts in various solvents. The emission properties of these compounds have been found to be significantly influenced by solvent polarity, indicating potential applications in fluorescence-based sensors and imaging technologies (Padalkar & Sekar, 2014).

Antimicrobial and Antitubercular Activities The structural analogs of this compound have been synthesized and tested for antimicrobial properties. Some derivatives have shown promising results against various bacterial strains, suggesting potential for the development of new antibacterial agents. Furthermore, specific thieno[3,2-b]quinoline derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with certain compounds displaying significant efficacy. These findings point towards the potential of this compound derivatives in the development of novel antimicrobial and antitubercular therapeutics (Balamurugan et al., 2010).

Anticancer Properties Research on quinoline-4-carboxylic acid derivatives, similar to this compound, has revealed their potential in anticancer therapy. Microwave-assisted synthesis of these compounds has demonstrated significant cytotoxic activity against various cancer cell lines. The apoptotic DNA fragmentation observed in certain cell lines further confirms the potential of these compounds to induce apoptosis, a desirable feature in anticancer agents. Molecular docking studies have also been conducted to understand their mechanism of action, particularly targeting the topoisomerase II alpha enzyme, which is crucial for DNA replication and cell division in cancer cells (Bhatt et al., 2015).

Synthetic Methodologies The synthesis and structural modification of quinoline derivatives, including those similar to this compound, have been a focus of research due to their broad range of biological activities. Various synthetic strategies have been developed to enhance the efficiency and yield of these compounds, including microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Such advancements in synthetic methodologies not only facilitate the production of these compounds but also enable the exploration of their diverse biological activities (Yang et al., 2013).

特性

IUPAC Name |

7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYCIVDGRKVDGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

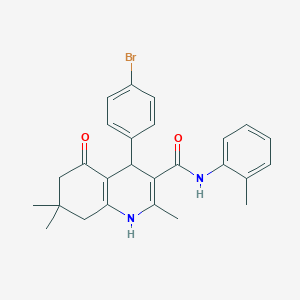

![4-[2,3-bis(methyloxy)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417814.png)

![2-[[4-Benzyl-5-[(4-chloroanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B417815.png)

![2,7,7-trimethyl-4-[2-(methyloxy)phenyl]-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417816.png)

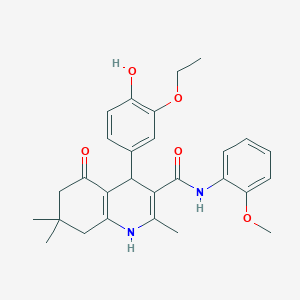

![4-[4-hydroxy-3-(methyloxy)phenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417818.png)

![4-[4-(ethyloxy)phenyl]-2-methyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417821.png)

![4-[2,3-bis(methyloxy)phenyl]-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417822.png)

![4-(4-fluorophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417825.png)

![4-(4-ethylphenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417826.png)

![2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417828.png)

![2,7,7-trimethyl-N,4-bis[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417829.png)

![4-(3-chlorophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417830.png)